8-(Piperazin-1-ylmethyl)quinoline
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Overview
Description
8-(Piperazin-1-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core with a piperazine moiety attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-ylmethyl)quinoline typically involves the reaction of quinoline derivatives with piperazine. One common method is the multicomponent Petasis reaction, which allows for the efficient construction of the piperazine-quinoline framework . Additionally, the cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction are also employed for synthesizing piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: 8-(Piperazin-1-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
8-(Piperazin-1-ylmethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Piperazin-1-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can help restore neurotransmitter levels in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Comparison: 8-(Piperazin-1-ylmethyl)quinoline is unique due to the combination of the quinoline and piperazine moieties, which imparts distinct biological activities. Unlike quinoline, which primarily exhibits antibacterial properties, the addition of the piperazine moiety enhances its potential as an enzyme inhibitor and broadens its range of applications .
Properties
IUPAC Name |
8-(piperazin-1-ylmethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWAYHCOQPTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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